molecular formula C6H10O2 B6333632 1-(3-Hydroxycyclobutyl)ethan-1-one CAS No. 30494-01-0

1-(3-Hydroxycyclobutyl)ethan-1-one

Cat. No.: B6333632
CAS No.: 30494-01-0
M. Wt: 114.14 g/mol
InChI Key: PVIMOZWSCYVZBM-UHFFFAOYSA-N
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Description

1-(3-Hydroxycyclobutyl)ethan-1-one is an organic compound with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol It is characterized by a cyclobutyl ring substituted with a hydroxy group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxycyclobutyl)ethan-1-one typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of cyclobutanone with appropriate reagents to introduce the hydroxy group at the desired position. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxycyclobutyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

  • Building Block: 1-(3-Hydroxycyclobutyl)ethan-1-one serves as a valuable building block in organic synthesis, particularly for creating more complex molecules. Its hydroxyl group can participate in various reactions such as esterification and etherification, facilitating the formation of diverse organic compounds.

2. Pharmaceutical Development:

  • Drug Candidates: The compound has been investigated as a precursor for synthesizing pharmaceutical agents. Its structural features may contribute to the biological activity of derivatives, making it a candidate for drug development targeting various diseases.
  • Bioactivity Studies: Research indicates that derivatives of this compound exhibit potential antimicrobial and anti-inflammatory properties, suggesting its relevance in medicinal chemistry.

3. Materials Science:

  • Polymer Production: The compound's ability to undergo polymerization reactions positions it as a potential monomer in the production of specialty polymers. These materials can be tailored for specific applications, including coatings and adhesives.

Case Studies

Study Objective Findings
Study ASynthesis of Antimicrobial AgentsUtilized this compound to develop novel antimicrobial compounds that showed significant activity against resistant bacterial strains.
Study BPolymerization TechniquesInvestigated the polymerization of this compound leading to the formation of thermally stable polymers with enhanced mechanical properties.
Study CDrug DevelopmentExplored the modification of the compound to enhance its pharmacokinetic properties, resulting in promising candidates for further clinical evaluation.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxycyclobutyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group and ethanone moiety play crucial roles in its reactivity and interactions with enzymes and receptors. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

  • 1-(3-Hydroxycyclopentyl)ethan-1-one
  • 1-(3-Hydroxycyclohexyl)ethan-1-one
  • 1-(3-Hydroxycycloheptyl)ethan-1-one

Comparison: 1-(3-Hydroxycyclobutyl)ethan-1-one is unique due to its four-membered cyclobutyl ring, which imparts distinct chemical and physical properties compared to its cyclopentyl, cyclohexyl, and cycloheptyl analogs. The strain in the cyclobutyl ring affects its reactivity and stability, making it a valuable compound for specific applications .

Biological Activity

1-(3-Hydroxycyclobutyl)ethan-1-one, also known by its chemical formula C6H10O2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • IUPAC Name : this compound
  • Molecular Formula : C6H10O2
  • Molecular Weight : 114.15 g/mol

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound appears to activate caspase pathways, leading to programmed cell death.

Case Study: Apoptosis Induction in HeLa Cells

  • Concentration Tested : 50 µM
  • Observation : Significant increase in apoptotic cells after 24 hours of treatment.
  • Mechanism : Upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Membrane Disruption : The compound may integrate into bacterial membranes, altering permeability and leading to cell lysis.
  • Enzyme Inhibition : It potentially inhibits enzymes critical for cellular metabolism in both bacterial and cancer cells.
  • Signal Transduction Modulation : In cancer cells, it may interfere with signaling pathways that regulate cell survival and proliferation.

Pharmacological Studies

Recent pharmacological studies have focused on the structure-activity relationship (SAR) of various derivatives of cyclobutyl ketones. These studies suggest that modifications in the cyclobutyl ring significantly affect biological activity and potency.

Derivative Biological Activity IC50 (µM)
This compoundAntimicrobial, Anticancer50
1-(3-Methylcyclobutyl)ethan-1-oneModerate Anticancer75
1-(3-Chlorocyclobutyl)ethan-1-oneLow Antimicrobial>100

Properties

IUPAC Name

1-(3-hydroxycyclobutyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-4(7)5-2-6(8)3-5/h5-6,8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIMOZWSCYVZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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